Etidronate disodium Etidronate disodium Etidronic acid is a 1,1-bis(phosphonic acid) that is (ethane-1,1-diyl)bis(phosphonic acid) having a hydroxy substituent at the 1-position. It inhibits the formation, growth, and dissolution of hydroxyapatite crystals by chemisorption to calcium phosphate surfaces. It has a role as a bone density conservation agent, a chelator and an antineoplastic agent. It is a conjugate acid of an etidronic acid(2-).
Etidronic acid is a first generation bisphosphonate similar to [clodronic acid] and [tiludronic acid]. These drugs were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification. Etidronate’s use has decreased over the years in favor of the third generation, nitrogen containing bisphosphonate [zoledronic acid], [ibandronic acid], [minodronic acid], and [risedronic acid]. Etidronic acid was granted FDA approval on 1 September 1977.
Etidronic acid is a Bisphosphonate.
Etidronic Acid is as a member of the family of drugs known as bisphosphonates, etidronate differs from endogenous pyrophosphate in its resistance to enzymatic hydrolysis. This agent adsorbs to hydroxyapatite cells and reduces the number of osteoclasts, thereby inhibiting abnormal bone resorption. Etidronate may also directly stimulate bone formation by osteoblasts. (NCI)
Etidronic acid is only found in individuals that have used or taken this drug. It is a diphosphonate which affects calcium metabolism. It inhibits ectopic calcification and slows down bone resorption and bone turnover. [PubChem] Bisphosphonates, when attached to bone tissue, are absorbed by osteoclasts, the bone cells that breaks down bone tissue. Although the mechanism of action of non-nitrogenous bisphosphonates has not been fully elucidated, available data suggest that they bind strongly to hydroxyapatite crystals in the bone matrix, preferentially at the sites of increased bone turnover and inhibit the formation and dissolution of the crystals. Other actions may include direct inhibition of mature osteoclast function, promotion of osteoclast apoptosis, and interference with osteoblast-mediated osteoclast activation. Etidronic acid does not interfere with bone mineralization. In malignancy-related hypercalcemia, etidronic acid decreases serum calcium by inhibiting tumour-induced bone resorption and reducing calcium flow from the resorbing bone into the blood. Etidronic acid also reduces morbidity of osteolytic bone metastases by inhibiting tumour-induced bone resorption. Etidronic acid may promote osteoclast apoptosis by competing with adenosine triphosphate (ATP) in the cellular energy metabolism. The osteoclast initiates apoptosis and dies, leading to an overall decrease in the breakdown of bone.
A diphosphonate which affects calcium metabolism. It inhibits ectopic calcification and slows down bone resorption and bone turnover.
Brand Name: Vulcanchem
CAS No.: 7414-83-7
VCID: VC20760898
InChI: InChI=1S/C2H8O7P2.Na/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);
SMILES: CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]
Molecular Formula: C2H8NaO7P2
Molecular Weight: 229.02 g/mol

Etidronate disodium

CAS No.: 7414-83-7

Cat. No.: VC20760898

Molecular Formula: C2H8NaO7P2

Molecular Weight: 229.02 g/mol

* For research use only. Not for human or veterinary use.

Etidronate disodium - 7414-83-7

CAS No. 7414-83-7
Molecular Formula C2H8NaO7P2
Molecular Weight 229.02 g/mol
IUPAC Name (1-hydroxy-1-phosphonoethyl)phosphonic acid
Standard InChI InChI=1S/C2H8O7P2.Na/c1-2(3,10(4,5)6)11(7,8)9;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);
Standard InChI Key UIFZRVHZTAYMBC-UHFFFAOYSA-N
SMILES CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]
Canonical SMILES CC(O)(P(=O)(O)O)P(=O)(O)O.[Na]
Appearance Assay:≥95%A crystalline solid
Melting Point 198-199

Etidronate disodium is a first-generation bisphosphonate used primarily to manage bone metabolism disorders. It functions by inhibiting hydroxyapatite crystal formation and osteoclast activity, making it effective in conditions like Paget’s disease and heterotopic ossification. Below is a structured analysis of its properties, applications, and research findings.

Clinical Applications

Approved Uses

  • Symptomatic Paget’s Disease:

    • Reduces pain, improves mobility, and normalizes bone turnover markers in ~60–80% of patients .

    • Dosage: 5–20 mg/kg/day orally for 3–6 months .

  • Heterotopic Ossification (HO) Prevention:

    • Post-hip replacement: 20 mg/kg/day for 1 month pre- and 3 months post-surgery .

    • Spinal cord injury: 20 mg/kg/day IV for 3–5 days, followed by oral therapy .

Off-Label Use

  • Hypercalcemia of Malignancy:

    • Intravenous etidronate (7.5 mg/kg) normalized serum calcium in 92% of patients vs. 33% with placebo .

Adverse Effects and Contraindications

CategoryDetails
Common Adverse EffectsDiarrhea, nausea, esophagitis, musculoskeletal pain .
Serious RisksOsteonecrosis of the jaw, osteomalacia, esophageal ulcers .
ContraindicationsEsophageal strictures, osteomalacia, hypersensitivity to bisphosphonates .

Research Findings

Key Studies

  • Hypercalcemia Management:

    • A double-blind trial (n=20) showed significant serum calcium reduction (P < 0.02) with IV etidronate vs. placebo .

  • HO in Spinal Cord Injury:

    • Intravenous etidronate (300 mg/day) reduced soft tissue swelling in 74% of patients (n=27) within 1–2 days .

    • Oral follow-up (20 mg/kg/day for 6 months) prevented radiographic HO in 62% of cases .

Pharmacokinetics and Interactions

  • Absorption: ~3% oral bioavailability; unaffected by food if taken 2 hours before/after .

  • Excretion: Renal, without metabolism .

  • Drug Interactions:

    • Reduced absorption with calcium, magnesium, or iron supplements (separate dosing by ≥2 hours) .

    • Enhanced anticoagulant effect with warfarin .

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